Ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound Ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone (DHPM) family, synthesized via the Biginelli reaction. DHPM derivatives are renowned for their diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibition properties . This analysis focuses on comparing its structural features, synthetic efficiency, and biological relevance with analogues bearing variations in substituents at the C4 phenyl/furan moiety and the N1/N3 positions.
Properties
IUPAC Name |
ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-3-26-17(22)15-10(2)19-18(23)20-16(15)14-8-7-13(27-14)11-5-4-6-12(9-11)21(24)25/h4-9,16H,3H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIRAYLLRCBPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 285986-87-0) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and particularly its biological activities, including anticancer and antimicrobial effects.
- Molecular Formula : C18H17N3O6
- Molecular Weight : 371.34 g/mol
- Structure : The compound features a tetrahydropyrimidine core with a furan and nitrophenyl substituent, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with urea and 3-nitrobenzaldehyde under acidic conditions. This reaction is often conducted in solvents like ethanol or methanol and requires refluxing for several hours to yield the desired product.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
-
Cell Line Studies :
- This compound was tested against various cancer cell lines, including T47D (breast cancer) and HeLa (cervical cancer). The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- Case Study :
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Microbial Testing :
- In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibits moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
- It also showed antifungal activity against Candida albicans at similar concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Tetrahydropyrimidine core | Essential for interaction with biological targets |
| Nitro group | Enhances electron-withdrawing properties, increasing reactivity |
| Furan ring | Contributes to lipophilicity and membrane permeability |
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Electron-withdrawing groups (e.g., nitro) generally enhance reactivity in cyclocondensation reactions. However, the position of the nitro group significantly impacts yield. The 4-nitrophenyl analogue achieved 94% yield using Fe3O4 nanoparticles , while the same substituent under non-catalytic conditions yielded only 29% .
- Methoxymethyl-furan derivatives (e.g., ) exhibit moderate yields (62%), likely due to steric hindrance from the methoxymethyl group.
- Heterogeneous catalysts like pumice or Fe3O4 improve yields and reduce reaction times compared to traditional acid catalysts (e.g., HCl in ethanol ).
Anticancer Potential
- The methoxymethyl-furan analogue () was synthesized as part of a screen for Eg5 kinesin inhibitors , a target in mitotic disruption for cancer therapy. Its furan-linked methoxymethyl group may enhance hydrophobic interactions with the enzyme’s binding pocket .
- In contrast, thioxo derivatives (e.g., ) demonstrated antioxidant properties, with IC50 values for DPPH scavenging as low as 0.6 mg/mL, suggesting that the thioamide group enhances radical stabilization .
Enzyme Inhibition
- A sulfonyloxy-phenyl analogue () exhibited strong binding to Ser/Arg residues in docking studies, achieving a binding energy of −13.69 kcal/mol. The sulfonyl group’s hydrogen-bonding capacity likely contributes to this interaction .
- Methyl and butyl substituents at N1 () showed moderate thymidine phosphorylase inhibition (IC50: 389.0 ± 0.6 µM), whereas 5-methylfuran derivatives had lower activity (IC50: 386.0 ± 0.6 µM), indicating that bulky substituents may reduce efficacy .
Structural and Electronic Effects
- Nitro vs. In contrast, methoxymethyl-furan () introduces electron-donating effects, which may improve solubility but reduce reactivity .
- Furan vs.
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of tetrahydropyrimidine derivatives typically involves Biginelli-like multicomponent reactions or cyclocondensation under acidic conditions. For analogs with nitrophenyl substituents, refluxing ethanol or methanol with hydrochloric acid (HCl) or acetic acid as catalysts (60–100°C, 8–12 hours) is common . Key factors affecting yield include:
- Solvent polarity : Polar protic solvents (e.g., ethanol) enhance cyclization efficiency.
- Catalyst type : HCl yields faster reactions but may require neutralization, while acetic acid offers milder conditions.
- Temperature : Higher temperatures (≥80°C) reduce reaction time but risk decomposition of nitro groups.
Example Optimization Table (hypothetical data for analogous compounds):
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | HCl | 80 | 10 | 68 |
| Methanol | AcOH | 60 | 12 | 72 |
| Ethanol | H2SO4 | 100 | 8 | 55 |
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?
- 1H/13C NMR : Assign signals for the furan-2-yl moiety (δ 6.5–7.8 ppm for aromatic protons) and tetrahydropyrimidine ring (δ 2.1–4.3 ppm for CH2/CH3 groups) .
- X-ray crystallography : Resolves stereochemistry and confirms the flattened boat conformation of the tetrahydropyrimidine ring (e.g., C5 deviation ≈0.22 Å from the mean plane) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (NO2 at ~1520 cm⁻¹) .
Q. How can purity and stability be assessed during synthesis?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (<95% purity requires recrystallization) .
- TGA/DSC : Evaluate thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in furan-2-yl substitution be addressed?
The 3-nitrophenyl group on furan may lead to competing substitution at the 2- or 5-positions. Strategies include:
- Directed metalation : Use Lewis acids (e.g., BF3·Et2O) to activate specific positions .
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side-product formation (e.g., 20% yield improvement vs. conventional heating) .
Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?
Discrepancies often arise from:
- Assay variability : Standardize microbial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton agar) .
- Solubility limitations : Use DMSO as a co-solvent (<1% v/v) to improve compound dispersion in aqueous assays .
- Metabolic interference : Include cytotoxicity controls (e.g., MTT assay on HEK293 cells) to distinguish true antimicrobial activity from artifacts .
Q. How does the nitro group’s electronic effects influence reactivity in downstream functionalization?
The 3-nitro substituent is a strong electron-withdrawing group, which:
- Activates electrophilic aromatic substitution (EAS) : Directs further substitution to the furan’s 5-position.
- Impacts redox behavior : Cyclic voltammetry shows a reduction peak at -0.8 V (vs. Ag/AgCl), indicating potential for nitro-to-amine conversion under catalytic hydrogenation .
Q. What computational approaches predict intermolecular interactions in crystal packing?
- Hirshfeld surface analysis : Quantifies hydrogen-bonding (e.g., C—H···O interactions contributing >30% to crystal packing) .
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to model π-π stacking between nitrophenyl and tetrahydropyrimidine rings .
Hypothetical Case Study: Data Contradiction Analysis
Scenario : Conflicting reports on anticancer activity (IC50 = 10 μM vs. >100 μM in MCF-7 cells).
Resolution Steps :
Verify compound integrity : Reanalyze NMR and HPLC to rule out degradation.
Control for assay conditions : Compare serum-free vs. serum-containing media (serum proteins may bind the compound).
Evaluate cellular uptake : Use LC-MS to quantify intracellular concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
